molecular formula C10H7N3OS B1297754 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine CAS No. 208938-48-1

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine

Cat. No.: B1297754
CAS No.: 208938-48-1
M. Wt: 217.25 g/mol
InChI Key: URYWOCYRNYXAKM-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of both benzothiazole and isoxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme makes it a potential candidate for anti-tubercular activity .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall, which is crucial for its survival .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterium .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the bacterium’s cell wall biosynthesis, the compound causes the bacterium to lose its ability to maintain its cell structure, leading to its death .

Action Environment

The action of this compound is influenced by the environment within the Mycobacterium tuberculosis bacterium . The compound’s effectiveness may be affected by factors such as the bacterium’s metabolic state and the presence of other compounds that may interact with the DprE1 enzyme .

Biochemical Analysis

Biochemical Properties

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes, such as COX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been identified, which may contribute to its long-term effects on cells. Studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it influences mitochondrial function and induces apoptosis . Additionally, this compound can accumulate in the nucleus, affecting gene expression and cell cycle regulation .

Chemical Reactions Analysis

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is unique due to its combined benzothiazole and isoxazole structures, which confer a broad spectrum of biological activities. Similar compounds include:

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c11-9-6(5-12-14-9)10-13-7-3-1-2-4-8(7)15-10/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYWOCYRNYXAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(ON=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345961
Record name 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208938-48-1
Record name 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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